molecular formula C17H12N2O2 B14208547 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- CAS No. 820964-17-8

1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)-

Cat. No.: B14208547
CAS No.: 820964-17-8
M. Wt: 276.29 g/mol
InChI Key: MKZVHOZVPKOBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- is a heterocyclic compound that features an imidazole ring fused to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- typically involves the functionalization of indole derivatives. One practical route involves the reaction of indole-2-carboxylic acid with aniline derivatives in the presence of carbonyldiimidazole (CDI) and a base under microwave conditions . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), leading to the disruption of cancer cell proliferation and survival pathways . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- is unique due to its specific fusion of the imidazole and indole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

CAS No.

820964-17-8

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

2-(4-methylphenyl)imidazo[1,5-a]indole-1,3-dione

InChI

InChI=1S/C17H12N2O2/c1-11-6-8-13(9-7-11)18-16(20)15-10-12-4-2-3-5-14(12)19(15)17(18)21/h2-10H,1H3

InChI Key

MKZVHOZVPKOBQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4N3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.